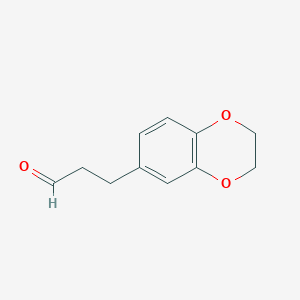

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10/h3-5,8H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGFSKLDRDANMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Dihydrobenzodioxin Core: a Scaffold of Significance in Synthetic Organic Chemistry

The 2,3-dihydro-1,4-benzodioxin ring system is a prominent structural motif found in a multitude of biologically active compounds. eurekaselect.comingentaconnect.com Its prevalence in medicinal chemistry underscores its importance as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This has led to the development of a wide array of synthetic methodologies for its construction and functionalization.

The significance of dihydrobenzodioxin derivatives is evidenced by their diverse pharmacological activities. They are integral components of drugs with applications as antihypertensive agents, and are also explored for their potential in treating nervous system disorders and schizophrenia. eurekaselect.comingentaconnect.com Furthermore, derivatives of this heterocyclic system have been investigated as inhibitors of 5-lipoxygenase, suggesting their utility in addressing inflammatory conditions such as asthma and arthritis. eurekaselect.comingentaconnect.com More recently, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) derivatives have been identified as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key target in cancer therapy. nih.gov The versatility of the dihydrobenzodioxin substructure lies in its ability to be readily modified, allowing for the fine-tuning of its steric and electronic properties to optimize interactions with specific biological receptors. mdpi.com

Table 1: Selected Biologically Active Dihydrobenzodioxin Derivatives

| Compound Class | Therapeutic Area |

| 2-substituted-5(and 6)-sulfamoyl derivatives | Antihypertensive, Diuretic nih.gov |

| Analogs of Isoxsuprine | Hypotensive nih.gov |

| 5-carboxamide derivatives | PARP1 Inhibition (Anticancer) nih.gov |

| General Derivatives | Anti-inflammatory, Nervous System Disorders eurekaselect.comingentaconnect.com |

The Propanal Moiety: a Versatile Functional Group in Organic Synthesis

The propanal functional group, a three-carbon aldehyde, is a cornerstone of synthetic organic chemistry due to its inherent reactivity and utility as a versatile intermediate. fiveable.me The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, opening up a vast array of possible chemical transformations. fiveable.me

The propanal moiety can be readily oxidized to form the corresponding propanoic acid or reduced to yield propanol (B110389). fiveable.me It also participates in a variety of carbon-carbon bond-forming reactions, most notably the aldol (B89426) condensation, which is a powerful tool for the construction of more complex molecular architectures. fiveable.meresearchgate.net Furthermore, the propanal group is a precursor in the synthesis of various aroma compounds, highlighting its utility in fragrance chemistry. wikipedia.org In the context of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanal, this aldehyde functionality serves as a reactive handle, allowing for the elaboration of the side chain to generate a diverse library of derivatives for further investigation.

Table 2: Common Reactions of the Propanal Moiety

| Reaction Type | Reagents/Conditions | Product Type |

| Oxidation | Oxidizing agents (e.g., KMnO4, CrO3) | Carboxylic Acid |

| Reduction | Reducing agents (e.g., NaBH4, LiAlH4) | Primary Alcohol |

| Nucleophilic Addition | Grignard reagents, organolithiums | Secondary Alcohol |

| Aldol Condensation | Base or acid catalysis | β-hydroxy aldehyde or α,β-unsaturated aldehyde |

| Reductive Amination | Amine, reducing agent (e.g., NaBH3CN) | Amine |

Future Directions: Research Trajectories for Novel Heterocyclic Compounds

Retrosynthetic Strategies for the 2,3-Dihydro-1,4-benzodioxin System and Propanal Side Chain

Retrosynthetic analysis provides a logical framework for dissecting the target molecule and identifying potential synthetic pathways by breaking it down into simpler, commercially available, or easily synthesized precursors. For this compound, two primary disconnection points are considered: the carbon-carbon bond linking the propanal side chain to the aromatic ring, and the ether bonds of the dihydrobenzodioxin ring.

Disconnection of the Propanal Side Chain: A primary retrosynthetic disconnection (Route A) breaks the C-C bond between the benzodioxin ring and the propyl chain. This suggests a 6-functionalized 2,3-dihydro-1,4-benzodioxin synthon (e.g., an organometallic reagent or a halide) and a three-carbon electrophile or nucleophile corresponding to the propanal moiety. For instance, a 6-bromo-2,3-dihydro-1,4-benzodioxin could be coupled with a propanal equivalent. A plausible precursor for the side chain is acrolein or an allyl alcohol derivative, which can be introduced via transition metal-catalyzed coupling reactions.

Disconnection of the Dihydro-1,4-benzodioxin Heterocycle: An alternative strategy (Route B) involves the disconnection of the two C-O ether bonds of the heterocyclic ring. This approach leads to a catechol derivative, specifically a 3,4-dihydroxy-substituted phenylpropanal or a protected precursor, and a two-carbon synthon such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909). This strategy prioritizes the formation of the heterocyclic ring as a key final step.

These two fundamental approaches form the basis for the development of specific synthetic routes, which can be further refined by considering the use of modern catalytic methods to enhance efficiency, selectivity, and functional group tolerance.

Development of Novel Synthetic Routes

Building upon the retrosynthetic framework, the development of novel synthetic routes focuses on the strategic formation of key bonds within the target molecule.

Strategies for Carbon-Carbon Bond Formation

The formation of the C-C bond between the aromatic core and the propanal side chain is a critical step in many synthetic approaches to the target molecule.

Friedel-Crafts Acylation: A classic method for forming an aryl-alkyl C-C bond is the Friedel-Crafts acylation. 2,3-Dihydro-1,4-benzodioxin can be acylated with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one. organic-chemistry.org The resulting ketone can then be reduced to the corresponding alkane, and subsequent oxidation or hydroformylation strategies could potentially yield the desired propanal. However, controlling the regioselectivity of the acylation and the subsequent transformations to the aldehyde can be challenging.

Heck Reaction: The palladium-catalyzed Heck reaction offers a powerful method for the vinylation of aryl halides. organic-chemistry.org 6-Bromo-2,3-dihydro-1,4-benzodioxin can be coupled with allyl alcohol in the presence of a palladium catalyst and a base. nih.govrsc.org This reaction typically yields an enol intermediate that tautomerizes to the corresponding aldehyde, or the resulting allylic alcohol can be isomerized to the target propanal.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling provides a versatile and highly efficient method for C-C bond formation. nih.gov A key strategy involves the coupling of a 6-halo-2,3-dihydro-1,4-benzodioxin with an organoboron reagent that contains the three-carbon side chain. A particularly relevant approach uses potassium dioxolanylethyltrifluoroborate, which serves as a protected synthetic equivalent of the propanal substructure. nih.gov This method offers the advantage of using a stable and robust organotrifluoroborate reagent, leading to the protected aldehyde in good yields, which can be easily deprotected under acidic conditions. nih.gov

Table 1: Comparison of C-C Bond Formation Strategies

| Method | Precursors | Key Reagents | Advantages | Potential Challenges |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,3-Dihydro-1,4-benzodioxin, Propanoyl chloride | Lewis Acid (e.g., AlCl₃) | Utilizes simple starting materials | Regioselectivity control, multiple subsequent steps required |

| Heck Reaction | 6-Bromo-2,3-dihydro-1,4-benzodioxin, Allyl alcohol | Pd catalyst, Base | Good functional group tolerance | Potential for side reactions, control of isomerization |

| Suzuki-Miyaura Coupling | 6-Halo-2,3-dihydro-1,4-benzodioxin, C3-Organoboron reagent | Pd catalyst, Base | High yields, excellent functional group tolerance, mild conditions | Availability and synthesis of the organoboron reagent |

Approaches for Oxygen Heterocycle Construction

The formation of the 2,3-dihydro-1,4-benzodioxin ring is a cornerstone of the synthesis.

Williamson Ether Synthesis: The most traditional and widely used method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a dihaloalkane by a catechol. To synthesize the target molecule's core, 3,4-dihydroxybenzaldehyde (B13553) can be reacted with 1,2-dibromoethane or 1,2-dichloroethane in the presence of a base like potassium carbonate (K₂CO₃). scielo.br This forms 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, which can then be elaborated to the propanal side chain via methods like the Wittig reaction followed by reduction.

Palladium-Catalyzed Cyclization: More contemporary methods utilize transition metal catalysis to construct the heterocycle. For example, palladium-catalyzed condensation of a catechol with propargylic carbonates can yield 2,3-dihydro-2-ylidene-1,4-benzodioxins. While not a direct route to the saturated ring, this demonstrates the power of palladium catalysis in forming the C-O bonds of the heterocycle under mild conditions.

Catalytic Synthesis Approaches

Catalysis offers significant advantages in terms of efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis play pivotal roles in the synthesis and functionalization of this compound.

Transition Metal-Catalyzed Coupling Reactions

As mentioned previously, transition metal-catalyzed reactions are central to modern strategies for C-C bond formation.

Heck and Suzuki Reactions: The utility of the Heck and Suzuki-Miyaura reactions in forming the side chain has been established. These reactions, catalyzed by palladium complexes, are indispensable for coupling a pre-formed 6-halo-2,3-dihydro-1,4-benzodioxin with a suitable three-carbon fragment. For example, the Suzuki coupling of 6-bromo-2,3-dihydro-1,4-benzodioxin with potassium vinyltrifluoroborate would yield 6-vinyl-2,3-dihydro-1,4-benzodioxin. nih.gov

Hydroformylation: The resulting 6-vinyl-2,3-dihydro-1,4-benzodioxin from a coupling reaction is an excellent substrate for hydroformylation. nih.govmdpi.com This rhodium- or cobalt-catalyzed reaction introduces a formyl group and a hydrogen atom across the double bond. While hydroformylation can produce both linear and branched aldehydes, careful selection of ligands and reaction conditions can favor the formation of the linear product, this compound. nih.govmdpi.com This two-step sequence of vinylation followed by hydroformylation represents a highly convergent and efficient route to the target molecule.

Table 2: Transition Metal-Catalyzed Reactions for Side Chain Installation

| Reaction | Substrates | Catalyst System | Product |

|---|---|---|---|

| Heck Reaction | 6-Bromo-2,3-dihydro-1,4-benzodioxin, Allyl Alcohol | Pd(OAc)₂, PPh₃, Base | This compound |

| Suzuki Coupling | 6-Bromo-2,3-dihydro-1,4-benzodioxin, Potassium vinyltrifluoroborate | PdCl₂, PPh₃, Cs₂CO₃ | 6-Vinyl-2,3-dihydro-1,4-benzodioxin |

| Hydroformylation | 6-Vinyl-2,3-dihydro-1,4-benzodioxin, CO/H₂ | Rh or Co complex with phosphine (B1218219) ligands | This compound |

Organocatalytic Transformations Involving the Aldehyde Functionality

The propanal functionality of the target molecule is amenable to a wide range of organocatalytic transformations, enabling the synthesis of chiral derivatives and more complex structures. These reactions typically proceed through the formation of enamine or iminium ion intermediates, catalyzed by chiral secondary amines such as proline and its derivatives. nih.govnih.gov

Asymmetric Aldol (B89426) Reaction: this compound can act as an electrophile in asymmetric aldol reactions. nih.gov When reacted with a ketone donor, such as acetone, in the presence of a catalyst like L-proline, a chiral β-hydroxy ketone can be formed with high enantioselectivity. nih.gov This provides a direct route to chiral building blocks for further synthetic elaboration.

Enamine Catalysis: The aldehyde can also serve as a nucleophile precursor through enamine catalysis. In the presence of a chiral secondary amine catalyst, it can form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles, such as α,β-unsaturated aldehydes (for Michael additions) or other electrophilic partners, allowing for the asymmetric functionalization at the α-position of the propanal side chain.

These organocatalytic methods highlight the potential of this compound as a versatile intermediate in the stereoselective synthesis of more complex molecules.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis, which integrates enzymatic transformations with conventional chemical reactions, offers a powerful strategy for constructing complex molecules with high selectivity and under mild conditions. In the context of the this compound framework, enzymatic methods are particularly valuable for establishing chirality in the benzodioxane core, which can then be chemically elaborated to the target compound or its analogs.

A notable approach involves the use of lipases for the kinetic resolution of racemic precursors. Biocatalysis is increasingly recognized as a beneficial tool for synthesizing biologically active compounds, presenting an environmentally friendlier alternative to traditional chemical methods that may require harsh conditions or multiple crystallization steps for chiral purification. nih.gov For instance, engineered Candida antarctica lipase (B570770) B (CALB) has been successfully employed to catalyze the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester. nih.gov Through screening of CALB covariant residues, specific mutants were identified that could effectively resolve the substrate. nih.gov This enzymatic resolution provides access to highly enantiopure benzodioxane building blocks. These chiral intermediates can subsequently be converted through standard chemical transformations into chiral analogs of this compound, demonstrating a potent chemoenzymatic pathway.

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction conditions is crucial for developing scalable, efficient, and economical synthetic processes. This involves a systematic investigation of parameters such as solvent, temperature, reaction time, and catalyst systems, alongside the implementation of process intensification technologies like flow chemistry and microwave-assisted synthesis.

Solvent Effects and Green Chemistry Considerations

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. mdpi.comrsc.org Solvent selection is a key aspect of this philosophy. In syntheses related to benzodioxane structures, research has shown that greener solvents can be successfully implemented without compromising efficiency. For example, in the silver(I)-promoted oxidative coupling of methyl ferulate to synthesize a related dihydrobenzofuran neolignan, acetonitrile (B52724) was identified as a "greener" alternative to more hazardous solvents like dichloromethane (B109758) and benzene (B151609). scielo.br Acetonitrile provided an excellent balance between substrate conversion and selectivity. scielo.br The adoption of such solvents, along with minimizing waste and utilizing catalytic over stoichiometric reagents, aligns with the goals of sustainable chemistry. Furthermore, telescoping reactions in continuous flow processes can reduce waste by decreasing the number of separate unit operations, such as crystallization and filtration, and enhance safety by limiting operator exposure to hazardous materials. nih.gov

High-Yield and High-Purity Synthetic Protocols

Achieving high yields and purity is a primary goal of synthetic optimization. This is often accomplished through a combination of catalyst selection, precise control of reaction parameters, and the use of modern synthetic technologies. For example, microwave irradiation has been shown to dramatically improve reaction outcomes. In a ring-expansion reaction to form a dihydropyran derivative, switching from conventional heating (76% yield in 6 hours) to microwave irradiation in the presence of K₂CO₃ boosted the yield to 95% in a significantly shorter time. researchgate.net

For more complex, multi-step syntheses, automated optimization platforms represent a state-of-the-art approach. The use of Bayesian optimization algorithms in automated continuous flow systems allows for the rapid and efficient identification of optimal reaction conditions for yield and purity. nih.gov This methodology has been successfully applied to two-step processes, demonstrating that optimizing both steps simultaneously in a telescoped reaction can significantly reduce the number of experiments required to find the global optimum, leading to an 85% yield in one case study. nih.gov

Table 1: Comparison of Synthetic Optimization Strategies

| Strategy | Key Parameters / Method | Example Outcome | Reference |

|---|---|---|---|

| Solvent Selection | Replacement of benzene/dichloromethane with acetonitrile | Achieved a good balance of conversion and selectivity while being environmentally preferable. | scielo.br |

| Heating Method | Microwave irradiation vs. Conventional Heating | Yield increased from 76% to 95% with reduced reaction time. | researchgate.net |

| Process Control | Automated Bayesian Optimization in Flow Chemistry | Efficiently found optimum conditions for a two-stage reaction, achieving 85% yield. | nih.gov |

Stereoselective Synthesis of Chiral Analogs (If Stereochemistry is Inducible)

While this compound itself is an achiral molecule, its core 2,3-dihydro-1,4-benzodioxane structure can be made chiral by introducing substituents at the C2 or C3 positions. The absolute configuration of these stereocenters can profoundly influence biological activity, making stereoselective synthesis a critical area of research. nih.gov

A highly effective method for accessing chiral benzodioxane motifs is through the enzymatic kinetic resolution of racemic precursors. nih.gov Research has demonstrated that engineered mutants of Candida antarctica lipase B can resolve racemic 1,4-benzodioxane-2-carboxylic acid methyl ester with exceptional efficiency and enantioselectivity. nih.gov By optimizing conditions such as temperature and the use of a co-solvent, an optimal resolution was achieved. nih.gov

The study found that the best results were obtained at 30 °C using 20% n-butanol as a co-solvent. Under these conditions, a substrate concentration of 50 mM yielded an enantiomeric excess of the substrate (e.e.s) of 97% and a high enantioselectivity value (E = 278). nih.gov This biocatalytic approach provides a highly efficient and environmentally benign route to enantiomerically pure building blocks, which are essential for the synthesis of chiral analogs of benzodioxane-containing compounds. nih.gov

Table 2: Optimization of Enzymatic Kinetic Resolution of 1,4-Benzodioxane Precursor

| Enzyme / Condition | Parameter | Result | Reference |

|---|---|---|---|

| Enzyme | Engineered Candida antarctica lipase B (mutants A225F and A225F/T103A) | Catalyzed the kinetic resolution of the substrate. | nih.gov |

| Temperature | 30 °C | Identified as the optimal temperature for the resolution. | nih.gov |

| Co-solvent | 20% n-butanol | Found to be the most effective co-solvent and concentration. | nih.gov |

| Optimized Protocol | 50 mM substrate at 30 °C with 20% n-butanol | Achieved an enantiomeric excess (e.e.s) of 97% and an E-value of 278. | nih.gov |

Reactivity Profiling of the Aldehyde Group

The propanal substituent, a three-carbon aldehyde, is a focal point of the molecule's reactivity. The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This inherent reactivity allows for a variety of chemical transformations.

Nucleophilic Addition Reactions and Their Mechanisms

Nucleophilic addition is a characteristic reaction of aldehydes. youtube.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final addition product. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the pi bond and pushing electron density onto the oxygen atom. This is followed by protonation of the oxygen to form a hydroxyl group.

A notable example of a nucleophilic addition reaction that aldehydes like this compound can undergo is the Wittig reaction . This reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The mechanism proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine oxide.

Interactive Table: Examples of Nucleophilic Addition Reactions

| Reaction Name | Nucleophile | Reagents/Conditions | Expected Product |

| Grignard Reaction | Grignard Reagent (R-MgX) | 1. Diethyl ether 2. H₃O⁺ | Secondary alcohol |

| Cyanohydrin Formation | Cyanide ion (CN⁻) | HCN, base catalyst | Cyanohydrin |

| Acetal (B89532) Formation | Alcohol (R'-OH) | Acid catalyst | Acetal |

| Reductive Amination | Amine (R₂NH) | Reducing agent (e.g., NaBH₃CN) | Amine |

Oxidation and Reduction Chemistry Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) can be employed to convert the aldehyde to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. The oxidation of propan-1-ol, a related primary alcohol, to propanoic acid using acidified potassium dichromate is a well-established procedure that proceeds via the corresponding aldehyde. savemyexams.comphysicsandmathstutor.comphysicsandmathstutor.com

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. Catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni) is also an effective method.

Interactive Table: Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product |

| Oxidation | KMnO₄, H⁺/H₂O, heat | 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid |

| Oxidation | Tollens' Reagent ([Ag(NH₃)₂]⁺) | 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid |

| Reduction | NaBH₄, CH₃OH | 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol |

| Reduction | H₂, Pd/C | 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol |

Condensation Reactions and Polymerization Initiation

Aldehydes can participate in condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, typically water. A key example is the Knoevenagel condensation , a modification of the aldol condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound (e.g., malonic acid or its esters) to the aldehyde, followed by a dehydration reaction to form a C=C bond. sigmaaldrich.com The reaction is typically catalyzed by a weak base. wikipedia.org

The propanal moiety can also potentially initiate polymerization under certain conditions, such as in the presence of strong acids or bases, which can lead to the formation of peroxides.

Aromatic Reactivity of the Dihydrobenzodioxin Moiety

The 2,3-dihydro-1,4-benzodioxin ring system is an aromatic ether. The oxygen atoms of the ether groups can donate electron density to the benzene ring through resonance, making it more susceptible to electrophilic attack than benzene itself.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The positions on the benzene ring are numbered relative to the dihydrodioxin ring. The propanal group is at the 6-position. The available positions for substitution are 5, 7, and 8. The ether oxygens will direct incoming electrophiles to positions 5 and 8 (ortho to the ether linkage) and position 7 (para to one ether oxygen and meta to the other). The propanal group will direct incoming electrophiles to position 8 (meta to the propanal group). Therefore, electrophilic substitution is most likely to occur at the 7 and 8 positions, with the relative amounts of each isomer depending on the specific reaction conditions and the nature of the electrophile.

Interactive Table: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Reagents | Major Predicted Product(s) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 7-Nitro- and 8-Nitro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanal |

| Halogenation | Br⁺ | Br₂, FeBr₃ | 7-Bromo- and 8-Bromo-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanal |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 7-Acyl- and 8-Acyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanal |

| Sulfonation | SO₃ | H₂SO₄, SO₃ | This compound-7-sulfonic acid and -8-sulfonic acid |

Transformations Involving the Ether Linkages

The ether linkages in the dihydrobenzodioxin ring are generally stable under many reaction conditions. However, they can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI. The mechanism of ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the reaction conditions. Given the aromatic nature of one side of the ether, cleavage would likely result in the formation of a dihydroxybenzene derivative.

Elucidation of Reaction Mechanisms and Intermediates

Detailed mechanistic studies specifically for this compound are not extensively reported in the scientific literature. However, the reactivity of this compound can be inferred from the two main functional groups it possesses: the aldehyde group and the electron-rich 2,3-dihydro-1,4-benzodioxin ring system.

The aldehyde functional group is susceptible to a variety of nucleophilic addition reactions. The mechanism for these reactions typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate can then be protonated to yield the final product.

Common reactions involving the aldehyde group where intermediates can be proposed include:

Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde is protonated, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. Further reaction with another molecule of alcohol leads to the formation of a stable acetal.

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) proceeds through a betaine or an oxaphosphetane intermediate to form an alkene. The geometry of the resulting alkene is dependent on the nature of the ylide.

Reductive Amination: This reaction involves the initial formation of an imine or enamine intermediate through the condensation of the aldehyde with a primary or secondary amine, respectively. This intermediate is then reduced in situ to form a new amine.

The 2,3-dihydro-1,4-benzodioxin moiety is an activated aromatic ring system due to the electron-donating nature of the ether oxygens. This makes the aromatic ring susceptible to electrophilic aromatic substitution reactions. The substitution pattern is directed by the activating benzodioxin group, typically to the positions ortho and para to the ether linkages. However, the existing substituent at the 6-position will also influence the regioselectivity of further substitutions.

Kinetic and Thermodynamic Studies of Key Transformations

A thorough search of scientific databases reveals a lack of specific kinetic and thermodynamic data for the transformations of this compound. General principles of physical organic chemistry can provide a qualitative understanding.

The rates of nucleophilic additions to the aldehyde group are influenced by both steric and electronic factors. Electron-withdrawing groups on the aromatic ring would increase the electrophilicity of the carbonyl carbon and thus increase the reaction rate, while electron-donating groups, such as the 1,4-benzodioxin (B1211060) system, would be expected to decrease the rate of nucleophilic attack.

Thermodynamically, the stability of the products relative to the reactants will determine the position of equilibrium for a given reaction. For example, the formation of an acetal is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture.

Without experimental data, it is not possible to provide quantitative information such as rate constants, activation energies, or changes in enthalpy and entropy for reactions involving this specific compound. Such data would require dedicated experimental studies using techniques like spectroscopy to monitor reaction progress over time at various temperatures.

Computational and Theoretical Studies on 3 2,3 Dihydro 1,4 Benzodioxin 6 Yl Propanal

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanal, these calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic characteristics.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,3-dihydro-1,4-benzodioxin ring, particularly the benzene (B151609) moiety and the oxygen atoms. The LUMO, conversely, is likely to be centered on the electron-withdrawing propanal group, specifically the carbonyl carbon and oxygen atoms. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the propanal group and electrophilic attack on the benzodioxin ring.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Note: These values are hypothetical and based on calculations for structurally similar aromatic aldehydes and benzodioxin derivatives.

Charge Distribution and Reactivity Prediction

The distribution of partial atomic charges within a molecule provides further insight into its reactivity. The propanal substituent, with its electronegative oxygen atom, creates a dipole moment, leading to a partial positive charge on the carbonyl carbon and a partial negative charge on the carbonyl oxygen. This charge distribution makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

The benzodioxin ring system, with its oxygen atoms, donates electron density to the aromatic ring, making it more nucleophilic than benzene itself. The positions ortho and para to the dioxin ring are expected to have a higher electron density. The propanal group, being a meta-directing deactivator, will influence the regioselectivity of electrophilic aromatic substitution reactions.

Table 2: Predicted Mulliken Atomic Charges on Key Atoms of this compound

| Atom | Predicted Charge (a.u.) |

| Carbonyl Carbon (C=O) | +0.45 |

| Carbonyl Oxygen (C=O) | -0.52 |

| Aromatic Carbon (C6) | -0.15 |

| Dioxin Oxygen (O1) | -0.38 |

| Dioxin Oxygen (O4) | -0.37 |

Note: These values are hypothetical and based on calculations for analogous molecules.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not rigid, and different spatial arrangements of atoms, known as conformations, can exist due to rotation around single bonds. Conformational analysis helps in identifying the most stable conformations and the energy barriers between them.

Solvent Effects on Conformation

The conformation of a molecule can be influenced by its environment, such as the solvent. In a polar solvent, conformations with a larger dipole moment may be stabilized to a greater extent than those with a smaller dipole moment. For this compound, the propanal group is polar. Solvation models in computational chemistry can be used to predict how the conformational equilibrium might shift in different solvents. It is plausible that in polar solvents, the extended conformations of the propanal side chain are favored to maximize solvent interactions.

Molecular Dynamics Simulations

An MD simulation of this compound in a solvent like water would likely show the puckering of the dihydrodioxin ring and the rotations of the propanal side chain. Such simulations could also be used to explore how the molecule interacts with other molecules, which is crucial for understanding its behavior in a biological context, for instance, its potential to bind to a receptor. The simulation would track the trajectory of each atom, allowing for the analysis of various properties as a function of time, such as root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation.

Intermolecular Interactions in Condensed Phases

The primary forces at play are anticipated to be C–H⋯O hydrogen bonds, π–π stacking interactions, and C–H⋯π interactions. The carbonyl group of the propanal moiety is a key participant in forming weak C–H⋯O hydrogen bonds, which have been shown to be significant in the crystal packing of various benzaldehyde (B42025) derivatives. nih.gov The estimated interaction energy for such bonds can range up to 15 kJ mol⁻¹. nih.gov

Table 1: Predicted Intermolecular Interactions in this compound

| Interaction Type | Participating Moieties | Estimated Strength (kJ mol⁻¹) | Significance |

|---|---|---|---|

| C–H⋯O Hydrogen Bonding | Aldehyde C-H and Carbonyl Oxygen; Aromatic/Aliphatic C-H and Dioxin Oxygens | Up to 15 | Directional interaction influencing crystal packing. nih.gov |

| π–π Stacking | Benzodioxin aromatic rings | Variable | Key for the aggregation of aromatic systems. nih.gov |

| C–H⋯π Interactions | Aliphatic/Aromatic C-H bonds and Benzodioxin π-system | Weak | Contributes to the overall cohesive energy. nih.gov |

Computational Prediction of Reaction Pathways and Transition States

The reactivity of this compound is centered around the propanal functional group. Computational chemistry offers powerful tools to predict reaction pathways and elucidate the structures of transition states. While specific computational studies on this molecule are scarce, research on analogous compounds like benzaldehyde and propanal provides a strong basis for predicting its chemical behavior.

One of the fundamental reactions of aldehydes is their reduction to alcohols. Density Functional Theory (DFT) calculations on the hydrogenation of propanal on a Pt(111) surface have shown that the addition of a hydrogen atom to the adsorbed propanal to form the alcohol has an activation barrier of approximately 15 kJ/mol. researchgate.net This suggests that the hydrogenation of this compound to the corresponding propanol (B110389) would be a thermodynamically favorable process.

Furthermore, the aldehyde group is susceptible to nucleophilic attack. DFT studies on the reaction of benzaldehyde with amines have successfully identified the transition states for the formation of hemiaminals and their subsequent dehydration to Schiff bases. nih.gov These calculations provide a framework for understanding how this compound might react with various nucleophiles, a critical aspect in synthetic chemistry and potential biological activity.

Computational tools can also be employed to explore more complex reaction networks. For instance, biosynthetic pathways for 3-phenylpropanol, a compound structurally related to the reduction product of the title compound, have been computationally enumerated, showcasing the potential for enzymatic or chemo-enzymatic transformations. researchgate.net

Table 2: Computationally Predicted Reaction Pathways for Analogous Aldehydes

| Reaction Type | Analogous Compound | Computational Method | Key Findings |

|---|---|---|---|

| Hydrogenation | Propanal | DFT-GGA | Activation barrier for H addition to adsorbed propanal is ~15 kJ/mol on Pt(111). researchgate.net |

| Reaction with Amines | Benzaldehyde | DFT (B3LYP) | Identification of transition states for hemiaminal and Schiff base formation. nih.gov |

| Aldol (B89426) Reaction | Benzaldehyde | Quantum Mechanics Calculations | Elucidation of transition structures and the role of hydrogen bonding in catalysis. mdpi.com |

| Photochemical Dissociation | Benzaldehyde | B3LYP | Characterization of transition states and intermediates in excited state reactions. arxiv.org |

Advanced Analytical Methodologies for Research on 3 2,3 Dihydro 1,4 Benzodioxin 6 Yl Propanal Transformations

Spectroscopic Techniques for Mechanistic Insight

Spectroscopic methods are indispensable for probing the molecular changes that occur during a chemical reaction. They offer real-time or near real-time information on the structural dynamics and the evolution of chemical species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions and gaining insight into molecular structures. nih.gov For transformations of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanal, a series of one-dimensional (1D) ¹H NMR spectra can be acquired at regular intervals to track the disappearance of reactant signals and the concurrent appearance of product signals. nih.gov

The aldehyde proton (-CHO) of the starting material at approximately 9.8 ppm is a key diagnostic signal. For instance, in a reduction reaction to form 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol, the disappearance of this aldehyde peak and the emergence of signals corresponding to the hydroxymethyl group (-CH₂OH) and the adjacent methylene (B1212753) protons provide a clear indication of reaction progress. Advanced techniques, such as flow NMR, can be employed for in-line analysis of reactions, providing more accurate kinetic data by minimizing issues like sample oxidation that can occur with static tube measurements. beilstein-journals.org Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can be used to confirm the structure of the final products and any significant byproducts by establishing proton-proton and proton-carbon correlations.

Table 1: Hypothetical ¹H NMR Data for the Reduction of this compound

| Compound | Functional Group Protons | Approximate Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Reactant | -CHO | 9.8 | Triplet (t) |

| Product | -CH₂OH | 3.6 | Triplet (t) |

| Product | -OH | ~1.5-2.5 (variable) | Broad Singlet (br s) |

Mass spectrometry (MS) is exceptionally sensitive for detecting low-abundance species, making it ideal for identifying transient reaction intermediates and characterizing byproducts. rsc.org Techniques like Electrospray Ionization (ESI-MS) can be used to gently ionize molecules directly from the reaction mixture, allowing for the detection of charged or neutral intermediates that may be part of a catalytic cycle. nih.gov

For example, in a catalyzed oxidation of this compound to its corresponding carboxylic acid, ESI-MS could be used to detect metal-ligand-substrate complexes or other reactive intermediates. researchgate.net By analyzing the mass-to-charge (m/z) ratio of the ions, researchers can propose structures for these fleeting species. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can provide structural information by fragmenting a selected parent ion and analyzing its daughter ions, helping to confirm the identity of intermediates and distinguish them from isomers. nih.gov Ion mobility separation, an adjunct to mass spectrometry, can separate isobaric ions (ions with the same mass but different shapes), which is useful for distinguishing between a reactive intermediate and a product complex that might have the same elemental formula. nih.gov

Table 2: Potential Intermediates and Products in Transformations of this compound and Their Expected [M+H]⁺ m/z Values

| Species | Chemical Formula | Transformation Type | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| Starting Material | C₁₁H₁₂O₃ | - | 193.08 |

| Hydrated Intermediate (Gem-diol) | C₁₁H₁₄O₄ | Oxidation | 211.09 |

| Reduction Product (Alcohol) | C₁₁H₁₄O₃ | Reduction | 195.10 |

| Oxidation Product (Carboxylic Acid) | C₁₁H₁₂O₄ | Oxidation | 209.08 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a fundamental technique for identifying functional groups and tracking their changes throughout a reaction. mdpi.com The analysis relies on the principle that chemical bonds vibrate at specific, characteristic frequencies.

In transformations of this compound, the most prominent band in the IR spectrum is the strong carbonyl (C=O) stretch of the aldehyde group, typically found around 1720-1740 cm⁻¹. Monitoring the decrease in the intensity of this band provides a direct measure of reactant consumption. If the aldehyde is reduced to an alcohol, a new, broad O-H stretching band will appear in the region of 3200-3600 cm⁻¹. Conversely, if it is oxidized to a carboxylic acid, the C=O band will shift, and a very broad O-H stretch (2500-3300 cm⁻¹) characteristic of the carboxylic acid dimer will emerge. These techniques, often supported by theoretical density functional theory (DFT) calculations, allow for the confident assignment of vibrational modes and confirmation of functional group transformations. nih.gov

Table 3: Key IR Vibrational Frequencies for Monitoring Transformations

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Compound |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1720-1740 | Reactant |

| Alcohol | O-H Stretch | 3200-3600 (broad) | Reduction Product |

| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad) | Oxidation Product |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Oxidation Product |

Chromatographic Techniques for Complex Mixture Analysis

When chemical transformations result in complex mixtures of products, byproducts, and unreacted starting materials, chromatographic techniques are essential for separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the purity of reaction products and accurately determining yields. nih.gov A reversed-phase HPLC method, typically using a C18 column, can be developed to separate the relatively nonpolar this compound from its more polar (e.g., alcohol, carboxylic acid) or less polar transformation products. sielc.com

The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure sharp peak shapes. mdpi.com By running a gradient elution, where the solvent composition is changed over time, a wide range of compounds with different polarities can be effectively separated in a single run. mdpi.com A UV detector, set to a wavelength where the benzodioxin ring absorbs strongly (e.g., ~280 nm), allows for sensitive detection. By creating a calibration curve with a standard of known concentration, the peak areas from the chromatogram can be converted into concentrations, enabling precise calculation of reaction yield and product purity. nih.gov

Table 4: Example HPLC Data for Purity Analysis

| Compound | Retention Time (min) | Peak Area | Purity (%) |

|---|---|---|---|

| 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol | 5.2 | 15,480,000 | 96.5 |

| This compound | 8.1 | 320,000 | 2.0 |

| Unknown Impurity | 9.5 | 240,000 | 1.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.gov If transformations of this compound are suspected to produce volatile byproducts due to degradation or side-reactions (e.g., at elevated temperatures), GC-MS is the ideal analytical tool. mdpi.com

Samples can be prepared using headspace (HS) or solid-phase microextraction (SPME) techniques to selectively sample the volatile components from the reaction mixture. nih.gov The components are then separated based on their boiling points and polarity on a GC column before entering the mass spectrometer. The MS detector fragments the molecules in a reproducible manner, creating a unique mass spectrum or "fingerprint" for each compound. By comparing these spectra to established libraries (e.g., NIST), even minor volatile byproducts can be identified with a high degree of confidence. researchgate.net

Table 5: Potential Volatile Byproducts and Their Identification by GC-MS

| Potential Byproduct | Origin | Characteristic Mass Fragments (m/z) |

|---|---|---|

| Benzaldehyde (B42025) | Degradation | 106, 105, 77 |

| 1,4-Benzodioxin (B1211060) | Degradation | 120, 92, 64 |

| Acrolein | Side-reaction | 56, 55, 27 |

X-ray Crystallography for Solid-State Structure Elucidation and Polymorphism Studies

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This methodology provides precise information on bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation and configuration. For a compound such as this compound, X-ray crystallography can offer unparalleled insights into the geometry of the benzodioxin ring system and the propanal side chain.

While a crystal structure for this compound itself is not publicly available, analysis of closely related structures provides a robust framework for understanding its likely solid-state characteristics. A pertinent example is the crystal structure of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] nih.govscirp.orgdioxin-6-yl)prop-2-en-1-one, a chalcone (B49325) derivative that shares the core 2,3-dihydro-1,4-benzodioxin moiety. nih.gov

Table 1: Crystal Data and Structure Refinement for (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] nih.govscirp.orgdioxin-6-yl)prop-2-en-1-one

| Parameter | Value |

| Chemical formula | C₁₇H₁₃ClO₃ |

| Formula weight | 300.73 |

| Temperature | 200(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 11.2319 (6) Å, α = 90°b = 6.2201 (3) Å, β = 104.915 (2)°c = 20.2185 (11) Å, γ = 90° |

| Volume | 1365.23 (12) ų |

| Z | 4 |

| Density (calculated) | 1.462 Mg/m³ |

Data sourced from a study on a related chalcone derivative. nih.gov

The dihedral angle between the planes of the benzene (B151609) rings in this chalcone derivative is 8.31 (9)°. nih.govresearchgate.net In the crystal packing, the molecules are stabilized by weak intermolecular interactions, including C—H⋯O and C—H⋯Cl hydrogen bonds, as well as π–π stacking of the aromatic rings. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical sciences and materials science. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Although no specific polymorphism studies on this compound have been reported, its structural features suggest that polymorphism is a possibility. The flexibility of the propanal side chain and the potential for different intermolecular hydrogen bonding arrangements involving the aldehyde oxygen could give rise to different packing arrangements in the solid state.

X-ray crystallography is the primary tool for identifying and characterizing polymorphs. By growing crystals under different conditions (e.g., varying solvents, temperatures, or pressures), it is possible to isolate different polymorphic forms. Each polymorph will produce a unique X-ray diffraction pattern, reflecting its distinct crystal lattice. The structural information obtained for each form is crucial for understanding the structure-property relationships that govern the material's behavior.

Applications of 3 2,3 Dihydro 1,4 Benzodioxin 6 Yl Propanal As a Chemical Building Block

Precursor in the Synthesis of Advanced Organic Materials

The distinct structural features of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanal make it a candidate for the synthesis of specialized polymeric materials. Its aldehyde functionality offers a pathway for incorporation into polymer chains, while the benzodioxin ring can bestow unique characteristics upon the final material.

Monomer for Specialty Polymers and Resins

As a monomer, this compound possesses the potential for use in condensation polymerization reactions. The aldehyde group can react with other monomers, such as phenols or amines, to form novel resins and polymers. The integration of the dihydro-benzodioxin ring into the polymer backbone is hypothesized to confer specific advantages to the resulting materials. Specialty (meth)acrylate monomers, for example, are often chosen for the unique properties their backbone chemistries impart, such as thermal resistance, hydrophobicity, and chemical resistance. arkema.com The benzodioxin component could similarly be leveraged to create polymers with tailored performance characteristics.

Table 1: Potential Properties Conferred by the Benzodioxin Moiety in Polymers

| Property | Potential Contribution of Benzodioxin Moiety |

|---|---|

| Thermal Stability | The rigid aromatic structure can enhance the polymer's resistance to thermal degradation. |

| Refractive Index | The electron-rich heterocyclic system may lead to polymers with a high refractive index, useful in optical applications. |

| Chemical Resistance | The stable ether linkages and aromatic ring contribute to the material's inertness and resistance to chemical attack. |

| Adhesion | The polar oxygen atoms in the dioxin ring could promote adhesion to various substrates. |

Cross-linking Agent in Polymer Chemistry

Cross-linking is a process that connects polymer chains to form a three-dimensional network, significantly enhancing the material's mechanical strength, thermal stability, and chemical resistance. youtube.comresearchgate.net Typical chemical cross-linking agents are molecules that possess at least two reactive functional groups capable of forming covalent bonds with different polymer chains. youtube.comsigmaaldrich.com

Given that this compound has only one aldehyde functional group, it cannot function as a direct cross-linking agent on its own. To bridge two polymer chains, a molecule must be at least difunctional. While aldehydes like glutaraldehyde (B144438) and glyoxal (B1671930) are used as cross-linkers, their utility comes from the presence of two aldehyde groups. youtube.comresearchgate.net Therefore, in its native form, this compound is not suited for this role, and its application would require chemical modification to introduce a second reactive site.

Intermediate in the Synthesis of Complex Organic Molecules

The compound's structure is highly amenable to further chemical modification, making it a valuable intermediate in multi-step syntheses. The benzodioxin core acts as a stable scaffold, while the propanal side chain serves as a reactive handle for elaboration into more complex molecular architectures.

Scaffold for New Chemical Entities in Non-Biological Research

The 2,3-dihydro-1,4-benzodioxin ring system is a recognized structural motif in the design of new molecules. eurekaselect.com This core structure provides a rigid and synthetically accessible platform, or scaffold, from which to build larger, more complex entities. The propanal group on this scaffold is a key feature, offering a point of entry for a wide array of chemical reactions, including reductive amination, aldol (B89426) condensations, and Wittig reactions. These transformations allow for the systematic extension of the molecule to create new chemical entities for materials science research. For instance, derivatives have been synthesized by reacting the propanoyl moiety with other complex molecules, demonstrating its utility as a foundational building block. molport.com This approach enables the construction of novel compounds where the benzodioxin unit can be used to control molecular geometry and intermolecular interactions.

Table 2: Illustrative Synthetic Transformations of the Propanal Group

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Reductive Amination | Primary or Secondary Amine, NaBH(OAc)₃ | Substituted Propylamine |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Alkene |

| Aldol Condensation | Ketone or Aldehyde, Base or Acid | α,β-Unsaturated Aldehyde |

| Grignard Reaction | Organomagnesium Halide (e.g., MeMgBr) | Secondary Alcohol |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid |

Derivatization for Ligand Design in Catalysis (Purely Chemical Catalysis)

In the field of chemical catalysis, ligands play a crucial role by coordinating to a metal center and modulating its reactivity, selectivity, and stability. The structure of this compound is a suitable starting point for the synthesis of novel ligands. The aldehyde group can be readily converted into various coordinating functionalities. For example, condensation with primary amines can yield imines (Schiff bases), which are prevalent in ligand chemistry. Subsequent reduction of the imine would produce a secondary amine, another common coordinating group. The oxygen atoms within the benzodioxin ring possess lone pairs of electrons that could also engage in weaker coordination to a metal center. The bulky and rigid benzodioxin framework would influence the steric environment around the metal, potentially leading to high selectivity in catalytic processes such as asymmetric synthesis or polymerization.

Role in Supramolecular Chemistry (e.g., self-assembly of non-biological structures)

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. longdom.org The molecular structure of this compound contains features that can drive self-assembly. The flat, aromatic benzodioxin ring is capable of participating in π-π stacking interactions, a key force in the organization of aromatic molecules into columnar or layered structures. nih.gov Research on similar benzodioxole-containing molecules has demonstrated the importance of π-π stacking in their crystal packing. nih.gov

Furthermore, the polar aldehyde group can act as a hydrogen bond acceptor. This allows the molecule to engage in directional hydrogen bonding with suitable donor molecules, or potentially with itself after tautomerization or hydration. The interplay between π-π stacking of the benzodioxin cores and directional hydrogen bonding involving the propanal side-chain could be exploited to guide the self-assembly of these molecules into well-defined, non-biological supramolecular architectures such as liquid crystals, gels, or molecular frameworks. longdom.orgnih.gov

Table 3: Non-Covalent Interactions Involving this compound

| Interaction Type | Participating Moiety | Role in Self-Assembly |

|---|---|---|

| π-π Stacking | 2,3-Dihydro-1,4-benzodioxin ring | Promotes face-to-face ordering of molecules into stacks or layers. |

| Hydrogen Bonding | Propanal group (as an acceptor) | Provides directional control, linking molecules into chains or networks. |

Applications in Chemo-sensing (non-biological analytes)

Following a comprehensive search of available scientific literature, no specific research or applications of This compound in the field of chemo-sensing for non-biological analytes have been identified. While the broader class of 1,4-benzodioxin (B1211060) derivatives has been explored for various biological and medicinal purposes, and fluorescent chemosensors are a well-established area of research for detecting metal ions and other analytes, there is no documented use of this particular aldehyde compound for the development of such sensors.

The inherent chemical structure of This compound , featuring a reactive aldehyde group and an electron-rich benzodioxin moiety, suggests potential for its use as a precursor in the synthesis of more complex molecules that could act as chemosensors. For instance, the aldehyde could be functionalized to introduce specific binding sites (ionophores or fluorophores) for the selective recognition of non-biological analytes. However, at present, no studies have been published that demonstrate or explore this potential application.

Therefore, this section remains undeveloped due to the absence of relevant research findings. Further investigation and synthesis of novel derivatives based on this scaffold would be necessary to determine its utility in the field of chemo-sensing.

Advanced Structure Property Relationship Studies of 3 2,3 Dihydro 1,4 Benzodioxin 6 Yl Propanal Derivatives Non Biological Context

Correlation of Molecular Structure with Spectroscopic Properties

The spectroscopic properties of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanal are directly dictated by its constituent functional groups: the benzodioxin ring system, the propyl chain, and the terminal aldehyde. Each component provides a characteristic signature in various spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In 1H NMR spectroscopy , the protons on the aromatic ring of the benzodioxin moiety typically appear as a complex multiplet pattern in the range of δ 6.7-6.9 ppm. The four protons of the ethylenedioxy group (-O-CH2-CH2-O-) are chemically equivalent and manifest as a singlet or a narrow multiplet around δ 4.2-4.3 ppm. The aliphatic protons of the propanal side chain exhibit distinct signals: the aldehyde proton (-CHO) is highly deshielded and appears as a triplet at approximately δ 9.8 ppm. The methylene (B1212753) protons adjacent to the aldehyde (α-protons) and the aromatic ring (β-protons) resonate around δ 2.7-2.9 ppm and δ 2.5-2.7 ppm, respectively, often as triplets due to coupling with each other.

In 13C NMR spectroscopy , the carbonyl carbon of the aldehyde is the most downfield signal, typically appearing near δ 200-202 ppm. The aromatic carbons of the benzodioxin ring produce signals between δ 115 and δ 145 ppm. The carbons of the ethylenedioxy bridge are found around δ 64 ppm, while the aliphatic carbons of the propyl chain appear in the δ 25-45 ppm range.

Infrared (IR) spectroscopy provides clear evidence for the key functional groups. A strong, sharp absorption band characteristic of the aldehyde C=O stretch is observed around 1720-1740 cm-1. The C-H stretch of the aldehyde group is also identifiable as a pair of weak bands around 2720 and 2820 cm-1. Aromatic C-H stretching appears above 3000 cm-1, while aliphatic C-H stretching is observed just below 3000 cm-1. The prominent C-O-C stretching of the dioxin ring is visible in the fingerprint region, typically around 1200-1250 cm-1.

Structural modifications, such as the introduction of substituents on the aromatic ring, significantly alter these spectroscopic properties. Electron-withdrawing groups (e.g., -NO2, -CN) or electron-donating groups (e.g., -OCH3, -CH3) shift the chemical shifts of nearby protons and carbons due to their inductive and resonance effects. For instance, an electron-withdrawing group at the 7-position would deshield the adjacent aromatic protons, shifting their signals downfield in the 1H NMR spectrum. nih.gov Similarly, such substitutions would alter the frequency of the C=O stretch in the IR spectrum; electron-withdrawing groups tend to increase the frequency, while electron-donating groups decrease it.

| Compound/Derivative | Key 1H NMR Shifts (δ, ppm) | Key 13C NMR Shifts (δ, ppm) | Key IR Bands (cm-1) |

|---|---|---|---|

| This compound | ~9.8 (CHO), ~6.8 (Ar-H), ~4.2 (-OCH2-), ~2.8 (-CH2CHO) | ~202 (C=O), ~143 (Ar C-O), ~122 (Ar C-H), ~64 (-OCH2-), ~45 (-CH2CHO) | ~1725 (C=O), ~2720, ~2820 (Aldehyde C-H), ~1250 (C-O-C) |

| Derivative with Electron-Withdrawing Group (e.g., 7-Nitro) | Aromatic protons shifted downfield (>6.8) | Aromatic carbons show larger chemical shift dispersion | C=O stretch shifted to higher frequency (>1725) |

| Derivative with Electron-Donating Group (e.g., 7-Methoxy) | Aromatic protons shifted upfield (<6.8) | Aromatic carbons show smaller chemical shift dispersion | C=O stretch shifted to lower frequency (<1725) |

Influence of Structural Modifications on Chemical Reactivity and Selectivity

The chemical reactivity of this compound is dominated by the aldehyde functional group, which is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. libretexts.orgjackwestin.com The benzodioxin ring system, being moderately electron-donating, influences this reactivity. It increases the electron density on the aromatic ring and, through the propyl linker, slightly reduces the partial positive charge on the carbonyl carbon compared to an aldehyde attached to a more electron-withdrawing group. This makes it slightly less reactive towards nucleophiles than, for example, 4-nitrobenzenepropanal.

Structural modifications to the benzodioxin ring can modulate this reactivity in a predictable manner:

Electron-Withdrawing Substituents (e.g., nitro, cyano, halo groups) on the aromatic ring increase the electrophilicity of the carbonyl carbon. This enhances the rate of nucleophilic addition reactions, such as the formation of acetals, cyanohydrins, and imines. jackwestin.com

Electron-Donating Substituents (e.g., methoxy, alkyl groups) have the opposite effect, decreasing the reactivity of the aldehyde towards nucleophiles.

The methylene protons alpha to the carbonyl group (α-protons) have enhanced acidity and can be removed by a base to form an enolate. This enolate is a key intermediate in reactions like the aldol (B89426) condensation. jackwestin.com The stability and reactivity of this enolate are also influenced by substituents on the aromatic ring. Electron-withdrawing groups can further stabilize the enolate through resonance or induction, potentially increasing the yield and selectivity of aldol-type reactions.

Selectivity in reactions can be controlled through structural design. For instance, in a molecule with multiple electrophilic sites, the inherent reactivity of the propanal group can be tuned. If a derivative were synthesized with a second, less reactive electrophilic center, selective reaction at the more activated aldehyde could be achieved. Furthermore, chiral modifications to the benzodioxin ring or the use of chiral catalysts could induce stereoselectivity in addition reactions to the prochiral aldehyde, leading to the preferential formation of one enantiomer of the product alcohol.

| Structural Modification | Effect on Aldehyde Group | Predicted Influence on Reactivity |

|---|---|---|

| None (Parent Compound) | Moderately activated by electron-donating benzodioxin ring | Baseline reactivity for nucleophilic addition and enolate formation. |

| Addition of 7-NO2 group | Increased electrophilicity of carbonyl carbon; increased acidity of α-protons | Faster rate of nucleophilic addition; more facile enolate formation. |

| Addition of 7-OCH3 group | Decreased electrophilicity of carbonyl carbon; decreased acidity of α-protons | Slower rate of nucleophilic addition; less facile enolate formation. |

| Conversion to an Acetal (B89532) | Carbonyl group is protected | Allows for selective reaction at other sites on the molecule without interference from the aldehyde. |

Relationship Between Molecular Architecture and Material Performance

The molecular architecture of this compound makes it a versatile building block for the synthesis of advanced materials, particularly polymers. The rigid, planar benzodioxin unit combined with a reactive aldehyde group allows for its incorporation into polymer backbones, leading to materials with specific performance characteristics.

The aldehyde functionality can be utilized in various polymerization reactions. For example, it can undergo polycondensation with phenols (like phenol (B47542) or bisphenol A) under acidic or basic conditions to form phenolic-type resins. The rigid benzodioxin moiety, when incorporated into the polymer backbone, would enhance the thermal stability and mechanical strength of the resulting thermoset. Compared to a standard phenol-formaldehyde resin, a polymer derived from this benzodioxin propanal would be expected to have a higher glass transition temperature (Tg) and improved dimensional stability due to the bulky, inflexible nature of the benzodioxin group.

Alternatively, the propanal can be chemically modified prior to polymerization.

Reduction of the aldehyde to a primary alcohol yields 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol. This diol (considering the potential for ring-opening of the dioxin under harsh conditions, though more commonly it acts as a stable ether) or, more accurately, functionalized alcohol can be used to synthesize polyesters and polyurethanes.

Oxidation of the aldehyde to a carboxylic acid produces 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid, a monomer suitable for producing polyamides and polyesters with unique properties imparted by the benzodioxin unit.

The inclusion of the benzodioxin structure into a polymer chain generally leads to:

Increased Thermal Stability: The aromatic and heterocyclic ring system is more resistant to thermal degradation than purely aliphatic chains.

Enhanced Mechanical Properties: The rigidity of the monomer unit can lead to polymers with higher tensile strength and modulus. mdpi.com

Modified Optical Properties: The benzodioxin moiety contains a chromophore that absorbs in the UV region, which can be useful for creating UV-protective materials. Its structure can also contribute to a higher refractive index in the resulting polymer.

Low Water Absorption: The relatively hydrophobic nature of the benzodioxin structure can result in polymers with lower moisture uptake compared to more polar analogs. mdpi.com

The length and flexibility of the propyl chain also play a crucial role, acting as a spacer that influences chain packing and intermolecular interactions, thereby affecting properties like crystallinity and solubility.

| Polymer Type | Monomer Derived from Parent Compound | Expected Impact of Benzodioxin Moiety |

|---|---|---|

| Phenolic Resin | This compound | Increased Tg, enhanced thermal stability, higher char yield. |

| Polyester | 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol | Improved rigidity and thermal performance over aliphatic polyesters. |

| Polyamide | 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid | Creation of semi-aromatic polyamides with potentially high strength and thermal resistance. |

Environmental Fate and Abiotic Transformation Studies of 3 2,3 Dihydro 1,4 Benzodioxin 6 Yl Propanal

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Systems

Photochemical degradation is a primary transformation pathway for many organic compounds in the environment. This process can occur through direct absorption of light (direct photolysis) or through reactions with photochemically generated reactive species (indirect photolysis).

In atmospheric systems, aromatic aldehydes are known to be susceptible to degradation. copernicus.org The primary removal mechanisms are photolysis and reaction with hydroxyl radicals (OH•) during the day. copernicus.orgmdpi.com At night, reactions with nitrate (B79036) radicals (NO₃•) can also contribute significantly to their degradation in areas with high nitrogen oxide (NOx) concentrations. copernicus.org The aldehyde group in 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanal is expected to be the primary site of these reactions, leading to its transformation into other compounds.

In aquatic environments, the photochemical fate of organic compounds is influenced by various water constituents. nih.gov While direct photolysis can occur if the compound absorbs sunlight, indirect photolysis is often a more significant process. nih.gov Dissolved organic matter (DOM) can act as a photosensitizer, absorbing sunlight and producing reactive oxygen species such as singlet oxygen and hydroxyl radicals, which can then degrade the target compound. nih.gov For compounds with aromatic rings like the benzodioxin moiety, this indirect photodegradation can be a key transformation pathway.

Table 1: Predicted Atmospheric Photochemical Reactions of this compound Based on Analogous Compounds

| Reaction | Reactant | Predicted Significance | Potential Products |

| Photolysis | Sunlight | Moderate | Fragmentation products |

| Photooxidation | OH• radicals | High (daytime) | Carboxylic acids, ring-opened products |

| Nighttime Oxidation | NO₃• radicals | Significant in polluted areas (nighttime) | Peroxyacyl nitrates, other oxidized products |

Chemical Hydrolysis and Oxidation in Abiotic Environmental Matrices

Chemical hydrolysis and oxidation are important abiotic degradation processes that can occur in water, soil, and sediment.

The 1,4-benzodioxin (B1211060) structure contains ether linkages. Ethers are generally resistant to hydrolysis under neutral pH conditions typical of most environmental matrices. vedantu.comwikipedia.org Cleavage of the ether bond typically requires strong acidic conditions, which are not common in the environment. vedantu.comwikipedia.org Therefore, the benzodioxin ring of this compound is expected to be relatively stable towards hydrolysis.

The propanal functional group, however, is susceptible to oxidation. Aldehydes can be readily oxidized to carboxylic acids by various oxidizing agents present in the environment, such as hydrogen peroxide and metal-based catalysts. acs.orgresearchgate.netrsc.orglibretexts.org This transformation is a common fate for aldehydes in both aquatic and terrestrial systems. acs.orgresearchgate.netrsc.orglibretexts.org Thus, the primary abiotic degradation pathway for this compound through chemical transformation is likely the oxidation of the aldehyde group.

Table 2: Predicted Abiotic Hydrolysis and Oxidation of this compound

| Process | Functional Group | Predicted Reactivity | Primary Transformation Product |

| Hydrolysis | Ether (Benzodioxin) | Low under typical environmental pH | Negligible |

| Oxidation | Aldehyde (Propanal) | High | 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid |

Sorption and Transport Phenomena in Geochemical Systems

The transport and distribution of a chemical in the environment are largely governed by its sorption to soil and sediment particles. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. ecetoc.orgchemsafetypro.com

Compounds with high Koc values tend to adsorb strongly to soil organic matter and are therefore less mobile, while those with low Koc values are more mobile and can potentially leach into groundwater. chemsafetypro.comchemsafetypro.com The mobility of a chemical can be classified based on its Koc value. chemsafetypro.com

For polar and aromatic compounds, in addition to partitioning into organic matter, interactions with clay minerals can also contribute to sorption. ecetoc.org Given the aromatic and somewhat polar nature of this compound, both mechanisms could be relevant. Studies on phenolic aldehydes have indicated high mobility in soil. scilit.com This suggests that this compound may also exhibit a tendency to be mobile in soil environments, although its specific sorption behavior would depend on the organic carbon content and clay mineralogy of the soil. ecetoc.org

Table 3: Predicted Soil Mobility of this compound Based on Structural Analogs

| Parameter | Predicted Value Range | Mobility Class | Implication |

| Log Koc | 1 - 3 (estimated) | Mobile to Moderately Mobile | Potential for leaching to groundwater |

| Sorption Mechanism | Partitioning to organic matter, potential interaction with clay minerals | - | Mobility will vary with soil composition |

Q & A

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Substituent effects are studied using Hammett plots (σ values) and frontier molecular orbital (FMO) analysis. For example, electron-withdrawing groups on the benzodioxin ring lower the LUMO energy, enhancing reactivity in Suzuki-Miyaura couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products